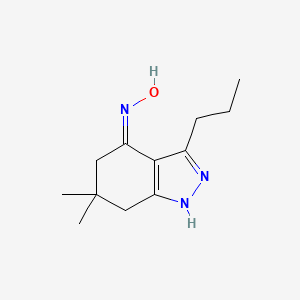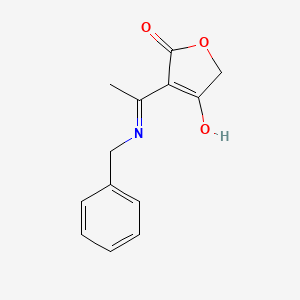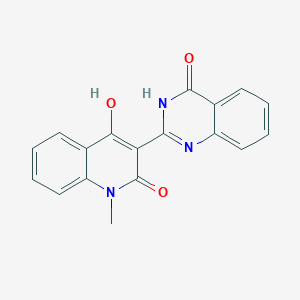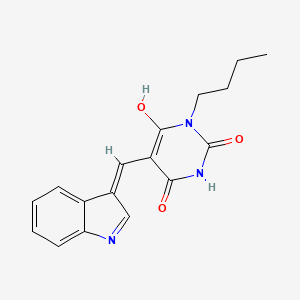![molecular formula C22H24N4O3 B3719416 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B3719416.png)
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol
Übersicht
Beschreibung
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and propoxyphenol groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Hydrazinylidene Formation: The final step involves the formation of the hydrazinylidene linkage, which can be achieved through the reaction of hydrazine derivatives with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene linkage and hydroxyphenyl groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-[2-hydroxyphenyl)imino]methyl]phenol: A Schiff base with similar structural features but lacking the pyrimidine ring and propoxyphenol moiety.
2-(2-hydroxyphenyl)benzothiazole: Another compound with a hydroxyphenyl group but different core structure.
Uniqueness
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol is unique due to its combination of a pyrimidine ring, hydrazinylidene linkage, and propoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]-5-propoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-11-29-17-10-9-16(20(28)13-17)14-23-26(3)21-12-15(2)24-22(25-21)18-7-5-6-8-19(18)27/h5-10,12-14,27-28H,4,11H2,1-3H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCHLVRPLARJCZ-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NN(C)C2=NC(=NC(=C2)C)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/N(C)C2=NC(=NC(=C2)C)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)

![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)


![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)


![2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B3719397.png)
![N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3719405.png)
![2-[4-[[(E)-(4-bromophenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B3719422.png)
![3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3719423.png)
![(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3719428.png)
![4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-1-ol](/img/structure/B3719429.png)
